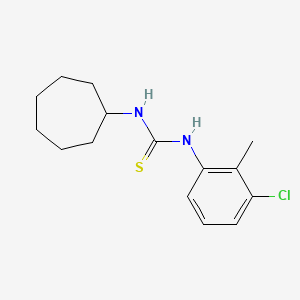
N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea (CMCT) is a chemical compound that has been studied for its potential biological and pharmacological properties. CMCT is a thiourea derivative that has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties and can inhibit the production of inflammatory cytokines. N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea has also been studied for its anti-tumor properties and has been shown to inhibit the growth of cancer cells. Additionally, N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea has been shown to have anti-viral properties and can inhibit the replication of certain viruses.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in the production of inflammatory cytokines. N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea has been shown to have various biochemical and physiological effects. It can inhibit the production of inflammatory cytokines, which can reduce inflammation. N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea has also been shown to inhibit the growth of cancer cells, which can potentially lead to the development of new cancer therapies. Additionally, N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea has been shown to have anti-viral properties, which can potentially lead to the development of new anti-viral therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea in lab experiments is its potential therapeutic applications in various diseases. N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, which can be useful in developing new therapies. However, one of the limitations of using N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea in lab experiments is its potential toxicity. N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea has been shown to have cytotoxic effects on certain cell lines, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea. One direction is to further investigate its mechanism of action and identify its molecular targets. This can potentially lead to the development of new therapies for various diseases. Another direction is to optimize the synthesis method of N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea to improve its yield and purity. Additionally, future studies can focus on the toxicity of N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea and its potential side effects. Overall, the study of N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea has the potential to lead to the development of new therapies for various diseases.
Métodos De Síntesis
The synthesis of N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea involves the reaction of 3-chloro-2-methylphenyl isothiocyanate with cycloheptylamine. The resulting product is purified by recrystallization to obtain N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea. This synthesis method has been optimized and modified by various researchers to improve the yield and purity of N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea.
Propiedades
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-cycloheptylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2S/c1-11-13(16)9-6-10-14(11)18-15(19)17-12-7-4-2-3-5-8-12/h6,9-10,12H,2-5,7-8H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEZUYGCJAWOCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-methylphenyl)-3-cycloheptylthiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(2-carboxyethyl)-5-(2-thienyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5766600.png)

![4-(4-fluorophenyl)-1,3-thiazol-2(3H)-one [1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydrazone hydrobromide](/img/structure/B5766623.png)
![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-3-methylbenzenesulfonamide](/img/structure/B5766630.png)
![N'-[(5-bromo-2-furoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5766638.png)

![4-{[4-(dimethylamino)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5766644.png)
![4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5766646.png)

![N-(5-chloro-2-pyridinyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B5766663.png)
![3-[(4-fluorobenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B5766670.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5766671.png)
![1-(2,4-dimethylphenyl)-5-[(3-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5766674.png)
